molecular formula C16H21F2N3O4S B10939270 2-{[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-{[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B10939270
M. Wt: 389.4 g/mol
InChI Key: HCCOCJZJWLYVMS-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(tetrahydro-2-furanylmethyl)-1-hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxy group, an ethoxybenzoyl moiety, and a hydrazinecarbothioamide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(tetrahydro-2-furanylmethyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the difluoromethoxy and ethoxybenzoyl intermediates. These intermediates are then coupled with a hydrazinecarbothioamide derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(tetrahydro-2-furanylmethyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(tetrahydro-2-furanylmethyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(tetrahydro-2-furanylmethyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Difluoromethoxy)-3-methoxybenzoyl]-N-(tetrahydro-2-furanylmethyl)-1-hydrazinecarbothioamide
  • 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]ethanethioamide

Uniqueness

2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(tetrahydro-2-furanylmethyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy and ethoxybenzoyl moieties contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21F2N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

1-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C16H21F2N3O4S/c1-2-23-13-8-10(5-6-12(13)25-15(17)18)14(22)20-21-16(26)19-9-11-4-3-7-24-11/h5-6,8,11,15H,2-4,7,9H2,1H3,(H,20,22)(H2,19,21,26)

InChI Key

HCCOCJZJWLYVMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NNC(=S)NCC2CCCO2)OC(F)F

Origin of Product

United States

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